7-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound characterized by its unique quinazolinone structure. It is classified as a brominated derivative of quinazolinone, with the molecular formula and a molecular weight of 227.058 g/mol. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology.
7-Bromo-3,4-dihydroquinazolin-2(1H)-one can be sourced from various chemical suppliers and databases, such as Chemsrc and PubChem, which provide detailed specifications including its chemical structure and properties . It falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms.
The synthesis of 7-bromo-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. For instance, using solvents like dimethylformamide or acetic acid can facilitate the bromination process while minimizing side reactions.
The molecular structure of 7-bromo-3,4-dihydroquinazolin-2(1H)-one features a bicyclic framework consisting of a quinazoline core with a bromine substituent at the 7-position. The compound exhibits resonance stabilization due to its conjugated system.
7-Bromo-3,4-dihydroquinazolin-2(1H)-one is known to participate in various chemical reactions due to its electrophilic nature. Key reactions include:
The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases during reactions.
In pharmacological studies, 7-bromo-3,4-dihydroquinazolin-2(1H)-one has been identified as an atypical antipsychotic with activity at serotonin receptors (specifically acting as a 5-HT1A receptor antagonist) and dopamine D2 receptors . Its mechanism involves modulation of neurotransmitter systems in the brain, which may contribute to its therapeutic effects in treating psychiatric disorders.
Research indicates that compounds similar to 7-bromo-3,4-dihydroquinazolin-2(1H)-one exhibit significant binding affinity for these receptors, suggesting potential efficacy in managing symptoms associated with schizophrenia and other mood disorders .
The physical properties of 7-bromo-3,4-dihydroquinazolin-2(1H)-one include:
This compound is classified under hazardous codes indicating irritant properties (Xi). Its stability and reactivity are typical for brominated heterocycles, making it suitable for various synthetic applications in organic chemistry.
The primary applications of 7-bromo-3,4-dihydroquinazolin-2(1H)-one lie in medicinal chemistry and pharmacological research. Its potential as an atypical antipsychotic makes it a subject of interest for developing new treatments for mental health disorders. Additionally, it serves as a valuable intermediate in the synthesis of more complex organic molecules used in drug discovery .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4